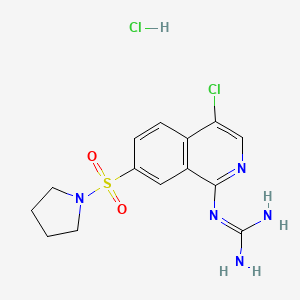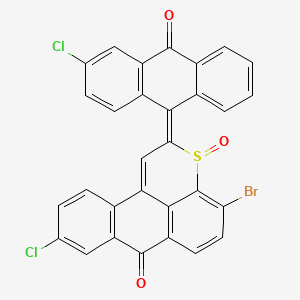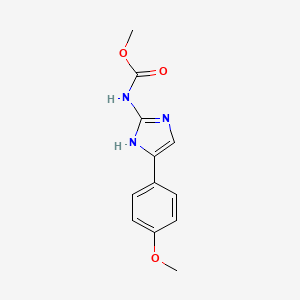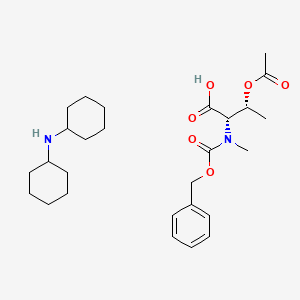
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE is a complex organic compound known for its unique chemical properties and applications in various scientific fields. It is characterized by its specific molecular structure, which includes a benzyloxycarbonyl group, a methyl group, and an acetyl group attached to the L-threonine backbone, along with dicyclohexylamine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE typically involves multiple steps, including the protection of functional groups, selective acylation, and coupling reactions. The process begins with the protection of the amino group of L-threonine using a benzyloxycarbonyl (Cbz) group. This is followed by the methylation of the alpha position and acetylation of the hydroxyl group. The final step involves coupling with dicyclohexylamine under specific reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to deprotected or reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protective group, while the methyl and acetyl groups influence the compound’s reactivity and interactions. The dicyclohexylamine component may play a role in stabilizing the compound and facilitating its incorporation into larger molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
- N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-SERINE DICYCLOHEXYLAMINE
- N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-L-PHENYLALANINE DICYCLOHEXYLAMINE
Uniqueness
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound in synthetic chemistry and a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C27H42N2O6 |
|---|---|
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
(2S,3R)-3-acetyloxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C15H19NO6.C12H23N/c1-10(22-11(2)17)13(14(18)19)16(3)15(20)21-9-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,13H,9H2,1-3H3,(H,18,19);11-13H,1-10H2/t10-,13+;/m1./s1 |
Clave InChI |
VTAXDKCVMRHJQP-HTKOBJQYSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)OC(=O)C.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC(C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)OC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
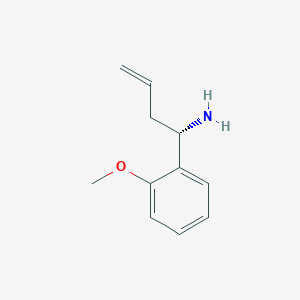
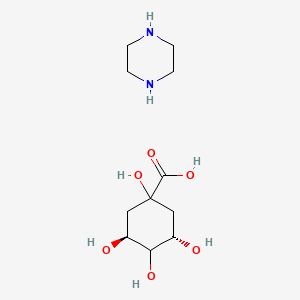
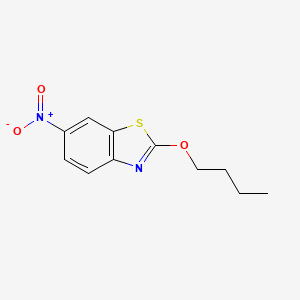
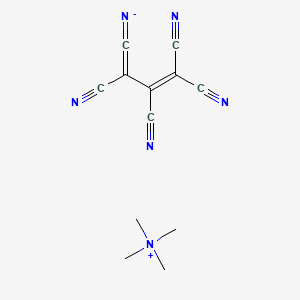
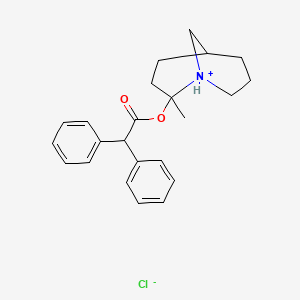
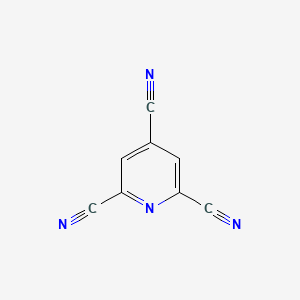

![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

